molecular formula C19H23ClN2O3 B4008726 4-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)-3-nitrobenzamide

4-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)-3-nitrobenzamide

Cat. No.: B4008726
M. Wt: 362.8 g/mol
InChI Key: PFFLPYSAXZCSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(3,5-dimethyltricyclo[3311~3,7~]dec-1-yl)-3-nitrobenzamide is a synthetic organic compound characterized by its unique tricyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the tricyclic core: The tricyclic structure can be synthesized through a series of cyclization reactions, often starting from a suitable adamantane derivative.

    Introduction of the nitro group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the chlorinated nitrobenzene with the tricyclic amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the tricyclic core, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

    Oxidizing agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products at the tricyclic core or the aromatic ring.

Scientific Research Applications

4-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and the tricyclic core play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Memantine: A compound with a similar tricyclic structure, used in the treatment of Alzheimer’s disease.

    Amantadine: Another tricyclic compound with antiviral properties.

    Rimantadine: Similar to amantadine, used as an antiviral agent.

Uniqueness

4-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a chlorine atom on the aromatic ring, which imparts distinct chemical and biological properties. Its tricyclic core also contributes to its stability and potential interactions with biological targets.

This detailed article provides a comprehensive overview of 4-chloro-N-(3,5-dimethyltricyclo[3311~3,7~]dec-1-yl)-3-nitrobenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-N-(3,5-dimethyl-1-adamantyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3/c1-17-6-12-7-18(2,9-17)11-19(8-12,10-17)21-16(23)13-3-4-14(20)15(5-13)22(24)25/h3-5,12H,6-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFLPYSAXZCSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.